molecular formula C12H9F4N3 B12588379 [(6-Fluoropyridin-2-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile CAS No. 647839-91-6

[(6-Fluoropyridin-2-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile

Cat. No.: B12588379
CAS No.: 647839-91-6
M. Wt: 271.21 g/mol
InChI Key: KAIURDORJQSRCO-UHFFFAOYSA-N
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Description

(6-Fluoropyridin-2-yl)methylpropanedinitrile is a chemical compound with the molecular formula C12H9F4N3. It is characterized by the presence of fluorine atoms on both the pyridine and propyl groups, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoropyridin-2-yl)methylpropanedinitrile typically involves the reaction of 6-fluoropyridine with a suitable alkylating agent to introduce the methyl groupThe reaction conditions often require the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(6-Fluoropyridin-2-yl)methylpropanedinitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

(6-Fluoropyridin-2-yl)methylpropanedinitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of (6-Fluoropyridin-2-yl)methylpropanedinitrile involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application being investigated .

Comparison with Similar Compounds

Similar Compounds

  • (6-Chloropyridin-2-yl)methylpropanedinitrile
  • (6-Bromopyridin-2-yl)methylpropanedinitrile
  • (6-Iodopyridin-2-yl)methylpropanedinitrile

Uniqueness

(6-Fluoropyridin-2-yl)methylpropanedinitrile is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. These properties include increased stability, lipophilicity, and the ability to form strong interactions with biological targets, making it a valuable compound in various research fields .

Properties

CAS No.

647839-91-6

Molecular Formula

C12H9F4N3

Molecular Weight

271.21 g/mol

IUPAC Name

2-[(6-fluoropyridin-2-yl)methyl]-2-(3,3,3-trifluoropropyl)propanedinitrile

InChI

InChI=1S/C12H9F4N3/c13-10-3-1-2-9(19-10)6-11(7-17,8-18)4-5-12(14,15)16/h1-3H,4-6H2

InChI Key

KAIURDORJQSRCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)F)CC(CCC(F)(F)F)(C#N)C#N

Origin of Product

United States

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